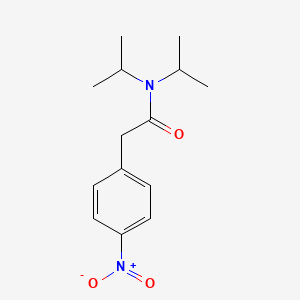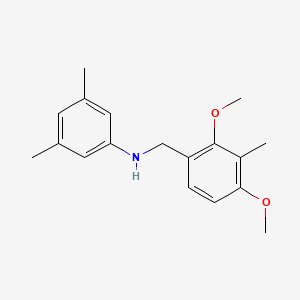![molecular formula C19H18N2O2 B5775487 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The 8-methyl group and the 2-hydroxy group would be attached to this ring. The acetamide group would be attached through a methylene (CH2) linker to the nitrogen atom of the quinoline ring.Aplicaciones Científicas De Investigación
Anticancer Properties
Introduction: N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide (referred to as compound 6) belongs to a series of 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives. These compounds were synthesized and characterized using 1D-NMR, 2D-NMR, and IR techniques .
Anticancer Activity: Compound 6 demonstrated significant anticancer activity against three cancer cell lines:
Other notable compounds in the series include:
Mechanism: The presence of amide, hydroxyl, and aromatic functional groups likely contributes to their bioactivity. Further studies are needed to elucidate the precise mechanism of action .
Synthesis of (Meth)Acrylates
Background: N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide can serve as a precursor for (meth)acrylate monomers. These monomers are essential for polymerization reactions, leading to the formation of functionalized polymers.
Applications:- Polymer Functionalization : Incorporating this compound into polymer chains allows the introduction of pendant reactive groups, enhancing the polymer’s properties .
Antioxidant Screening
Evaluation: Several derivatives of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide were screened for antioxidant activity. Notably, compounds (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibited strong antioxidant properties .
Direcciones Futuras
The future directions for research on this compound could include investigating its potential biological activity, as many quinoline derivatives have shown promising activity in medicinal chemistry . Further studies could also focus on optimizing the synthesis process and investigating the physical and chemical properties of this compound.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-6-8-15-11-16(19(23)20-18(13)15)12-21(14(2)22)17-9-4-3-5-10-17/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGDVKRNQCFONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)


![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)



![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)
![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)



